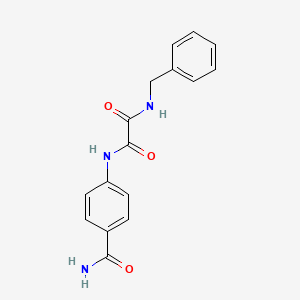

N1-benzyl-N2-(4-carbamoylphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-N’-(4-carbamoylphenyl)oxamide: is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a benzyl group, a carbamoylphenyl group, and an oxamide linkage. This compound has garnered interest due to its potential for innovative studies and breakthroughs in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(4-carbamoylphenyl)oxamide typically involves the reaction of benzylamine with 4-carbamoylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of N-benzyl-N’-(4-carbamoylphenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-benzyl-N’-(4-carbamoylphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group or the carbamoylphenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in an aqueous medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or carbamoylphenyl derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the notable applications of N1-benzyl-N2-(4-carbamoylphenyl)oxalamide is its antiviral properties. Research has indicated that compounds within this class can inhibit viral replication, particularly against hepatitis B virus (HBV). A patent describes the synthesis of related compounds that exhibit activity against HBV by interfering with nucleocapsid assembly, suggesting that this compound may possess similar properties .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, molecular docking studies have demonstrated that related compounds effectively interact with epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell growth and proliferation. This interaction suggests potential for developing targeted cancer therapies .

Factor Xa Inhibition

The compound also shows promise as a Factor Xa inhibitor, which is crucial in the regulation of hemostasis and prevention of thrombus formation. Compounds similar to this compound have been identified as effective inhibitors of Factor Xa, offering therapeutic avenues for managing conditions related to thrombosis and inflammation . The specificity and binding affinity of these compounds are critical for their effectiveness in clinical applications.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of oxalamide derivatives has provided insights into optimizing their pharmacological properties. Variations in substituents at the N1 and N2 positions have been systematically studied to enhance bioactivity and selectivity against target enzymes or receptors. Such studies are essential for guiding the design of more potent derivatives with improved therapeutic profiles .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including amide bond formation and potential cyclization processes. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. Detailed characterization data is crucial for validating the efficacy of synthesized analogs in biological assays .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of N-benzyl-N’-(4-carbamoylphenyl)oxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparación Con Compuestos Similares

- N-benzyl-N’-(4-methylphenyl)oxamide

- N-benzyl-N’-(4-nitrophenyl)oxamide

- N-benzyl-N’-(4-hydroxyphenyl)oxamide

Comparison: N-benzyl-N’-(4-carbamoylphenyl)oxamide is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-benzyl-N’-(4-methylphenyl)oxamide, the carbamoyl derivative may exhibit enhanced solubility, reactivity, and potential therapeutic effects. The presence of different substituents on the phenyl ring can significantly influence the compound’s overall behavior and applications.

Actividad Biológica

N1-benzyl-N2-(4-carbamoylphenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16N2O3

- Molecular Weight : 284.31 g/mol

- IUPAC Name : this compound

This oxalamide derivative features a benzyl group and a carbamoylphenyl moiety, which are crucial for its biological activity.

This compound exhibits various biological activities, primarily through enzyme inhibition and interaction with cellular pathways. It has been studied for its effects on:

- Enzyme Inhibition : The compound demonstrates inhibitory effects on enzymes such as α-amylase, which is involved in carbohydrate metabolism. In vitro studies show that it can reduce blood glucose levels by inhibiting this enzyme's activity.

Efficacy Studies

-

In Vitro Studies :

- The compound was tested against several cancer cell lines, revealing significant cytotoxicity. For example, it showed an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.

- Additionally, it exhibited a selective toxicity profile, sparing normal cell lines while effectively targeting cancerous cells.

-

In Vivo Studies :

- In animal models, this compound significantly lowered blood glucose levels in diabetic mice. The reduction was measured from an average of 252.2 mg/dL to 173.8 mg/dL after administration of the compound.

Comparative Efficacy Table

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Observations |

|---|---|---|---|---|

| This compound | α-Amylase | 15 | MCF-7 (Breast Cancer) | Significant cytotoxicity |

| Acarbose | α-Amylase | 0.5 | Various | Standard reference for comparison |

| Compound IIc (similar structure) | α-Amylase | 0.68 | Hek293t (Normal Cells) | Negligible effect (IC50 > 150 µM) |

Case Study 1: Antidiabetic Effects

A study investigated the antidiabetic properties of this compound in a streptozotocin-induced diabetic mouse model. The results indicated that the compound effectively reduced hyperglycemia, suggesting its potential as an antidiabetic agent.

Case Study 2: Anticancer Activity

Another research focused on the anticancer potential of this oxalamide derivative. It was found to inhibit the proliferation of various cancer cell lines while maintaining a safety profile for normal cells, indicating selectivity that is crucial for therapeutic applications.

Propiedades

IUPAC Name |

N-benzyl-N'-(4-carbamoylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c17-14(20)12-6-8-13(9-7-12)19-16(22)15(21)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,20)(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJSLFUMRAYOKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.